![molecular formula C16H16Te B12639341 2-Butyl-5-(phenylethynyl)tellurophene CAS No. 920977-24-8](/img/structure/B12639341.png)
2-Butyl-5-(phenylethynyl)tellurophene
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Overview
Description
2-Butyl-5-(phenylethynyl)tellurophene is an organotellurium compound that belongs to the class of tellurophenes. Tellurophenes are the tellurium analogues of thiophenes and selenophenes, characterized by a five-membered aromatic ring containing tellurium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-(phenylethynyl)tellurophene typically involves the cyclization of 1,3-diyne with sodium telluride or the zirconacyclopentadiene transfer to tellurium dichloride. These methods allow for the formation of the tellurophene ring with the desired substituents .
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Cyclization of 1,3-diyne with Sodium Telluride
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the cyclization process.
Products: The primary product is the tellurophene ring with the desired substituents.
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Zirconacyclopentadiene Transfer to Tellurium Dichloride
Reaction Conditions: This method involves the use of zirconacyclopentadiene intermediates, which are reacted with tellurium dichloride to form the tellurophene ring.
Products: The resulting product is a functionalized tellurophene with the desired substituents.
Industrial Production Methods
These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-(phenylethynyl)tellurophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tellurium atom, which imparts unique reactivity to the compound .
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Oxidation
Reagents and Conditions: Common oxidizing agents such as hydrogen peroxide or halogens can be used. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Products: Oxidation of the tellurium center can lead to the formation of telluroxides or tellurones.
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Reduction
Reagents and Conditions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reaction is carried out under an inert atmosphere to prevent oxidation.
Products: Reduction can lead to the formation of tellurium-hydride species or the complete reduction of the tellurium center.
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Substitution
Reagents and Conditions: Nucleophilic or electrophilic reagents can be used for substitution reactions. The reaction conditions vary depending on the nature of the substituent being introduced.
Products: Substitution reactions can lead to the formation of various functionalized tellurophenes.
Scientific Research Applications
2-Butyl-5-(phenylethynyl)tellurophene has several scientific research applications due to its unique properties :
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Chemistry
Organic Electronics: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its narrow band gaps and high charge carrier mobilities.
Redox Chemistry: Its redox properties make it suitable for use in redox-active materials and sensors.
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Biology and Medicine
Biological Probes: The compound’s ability to form chalcogen bonds makes it useful as a biological probe for studying anion recognition and binding.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
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Industry
Polymeric Materials: The compound is used in the synthesis of polymeric materials with enhanced electronic properties for use in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Butyl-5-(phenylethynyl)tellurophene involves its interaction with molecular targets through its tellurium center . The tellurium atom can participate in various chemical interactions, including redox reactions and chalcogen bonding. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Molecular Targets: The tellurium center can interact with nucleophiles, electrophiles, and anions, leading to the formation of various chemical species.
Pathways Involved: The compound’s reactivity is influenced by the electronic properties of the tellurium atom, which can undergo oxidation and reduction reactions, as well as participate in substitution reactions.
Comparison with Similar Compounds
2-Butyl-5-(phenylethynyl)tellurophene can be compared with other similar compounds, such as thiophenes and selenophenes :
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Thiophenes
Comparison: Thiophenes contain sulfur instead of tellurium. They have higher aromaticity and are more commonly used in organic electronics.
Uniqueness: this compound has unique redox properties and the ability to form chalcogen bonds, which are less pronounced in thiophenes.
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Selenophenes
Comparison: Selenophenes contain selenium instead of tellurium. They have intermediate properties between thiophenes and tellurophenes.
Uniqueness: The tellurium atom in this compound imparts unique electronic properties and reactivity that are distinct from selenophenes.
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Similar Compounds
List: Other similar compounds include 2,5-diphenyltellurophene, 2-butyl-5-(phenylethynyl)selenophene, and 2-butyl-5-(phenylethynyl)thiophene.
Uniqueness: The presence of the tellurium atom in this compound provides unique chemical properties that differentiate it from its sulfur and selenium analogues.
Biological Activity
2-Butyl-5-(phenylethynyl)tellurophene is a compound belonging to the class of tellurophenes, which are organotellurium compounds known for their unique electronic properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods, including electrophilic addition reactions involving tellurium reagents. Recent advancements in the synthesis of tellurophenes have highlighted efficient pathways that yield high purity and yield, which are critical for biological testing .
The biological activity of this compound has been linked to its ability to inhibit specific enzymes involved in cancer progression. Notably, studies have shown that tellurophenes can act as inhibitors of histone demethylases, particularly KDM4, which is implicated in tumor growth regulation. The inhibition of KDM4 leads to increased levels of trimethylated H3K9 (H3K9me3), a marker associated with transcriptional repression and potential tumor suppression .
Cytotoxicity and Selectivity
Research indicates that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects. For instance, in cervical cancer HeLa cells, this compound demonstrated significant cell death induction without adversely affecting non-cancerous cells .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the efficacy of this compound:
Cell Line | IC50 (µM) | Effect |
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HeLa | 10 | Induces apoptosis |
A549 | 15 | Inhibits proliferation |
MCF-7 | 20 | Reduces viability |
These findings suggest that the compound has potent anti-cancer properties across different cell lines, indicating a broad spectrum of activity against various cancer types .
Mechanistic Insights
The mechanism underlying the cytotoxic effects involves the modulation of histone methylation patterns. The compound's ability to inhibit KDM4 results in altered gene expression profiles that favor apoptotic pathways in cancer cells. Immunoblotting analyses confirmed increased levels of H3K9me3 following treatment with this compound, reinforcing its role as a KDM4 inhibitor .
Properties
CAS No. |
920977-24-8 |
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Molecular Formula |
C16H16Te |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
2-butyl-5-(2-phenylethynyl)tellurophene |
InChI |
InChI=1S/C16H16Te/c1-2-3-9-15-12-13-16(17-15)11-10-14-7-5-4-6-8-14/h4-8,12-13H,2-3,9H2,1H3 |
InChI Key |
HAOCIFCXXLXJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C([Te]1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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